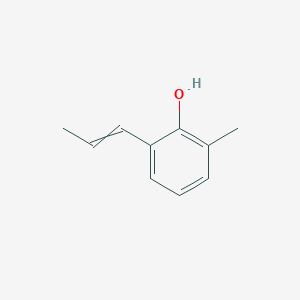

2-Methyl-6-(prop-1-en-1-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90467-82-6 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

2-methyl-6-prop-1-enylphenol |

InChI |

InChI=1S/C10H12O/c1-3-5-9-7-4-6-8(2)10(9)11/h3-7,11H,1-2H3 |

InChI Key |

QXHZECWIBHLKMB-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1=CC=CC(=C1O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 6 Prop 1 En 1 Yl Phenol

Strategies for the Chemical Synthesis of 2-Methyl-6-(prop-1-en-1-yl)phenol

The construction of the this compound molecule can be approached through two main strategic avenues: the creation of the substituted phenolic ring system from non-aromatic precursors, known as de novo synthesis, and the modification of closely related chemical structures.

De Novo Synthesis Approaches

The de novo synthesis of highly substituted phenols, such as this compound, presents a significant challenge due to the need for precise control over the placement of multiple substituents on the benzene (B151609) ring. Traditional methods like electrophilic aromatic substitution often yield mixtures of isomers. However, modern organic synthesis offers several strategies to construct complex phenolic structures with high regioselectivity.

One powerful approach involves cycloaddition reactions. For instance, the Diels-Alder reaction, a cornerstone of cyclic compound synthesis, can be employed to form the core benzene ring with the desired substitution pattern. This often involves the reaction of a substituted diene with a suitable dienophile, followed by a sequence of reactions to form the aromatic phenol (B47542).

Another strategy centers on the ring-closing metathesis (RCM) of acyclic precursors. This method utilizes readily available starting materials to construct a six-membered ring that can then be aromatized to the target phenol. For example, 1,5,7-trien-4-ones can undergo RCM to furnish substituted phenols through tautomerization. organic-chemistry.org

More recent advancements have focused on the development of novel ring-forming reactions that allow for the programmable synthesis of polysubstituted phenols. These methods often involve the use of specialized reagents and catalysts to control the regiochemical outcome of the cyclization and aromatization steps, providing access to complex substitution patterns that are difficult to achieve through classical methods. oup.comchemicalbook.com While specific examples for the direct de novo synthesis of this compound are not extensively documented, these general strategies provide a conceptual framework for its potential construction from acyclic precursors.

Derivatization from Structurally Related Precursors

A more common and often more practical approach to synthesizing this compound involves the chemical modification of readily available, structurally similar molecules. This can be achieved through isomerization reactions of allylphenols or by the functionalization of simpler phenol derivatives.

The most direct and widely utilized method for the synthesis of this compound is the isomerization of its corresponding allyl isomer, 2-Allyl-6-methylphenol. nist.govsigmaaldrich.commolport.comnist.govdrugbank.com This reaction involves the migration of the double bond from the terminal (allyl) position to the internal (propenyl) position. This transformation is typically catalyzed by transition metal complexes. oup.com

The precursor, 2-Allyl-6-methylphenol, can be synthesized via the Claisen rearrangement of allyl o-cresyl ether. libretexts.orglibretexts.org This reaction is a chemicalbook.comchemicalbook.com-sigmatropic rearrangement that occurs upon heating, where the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring. organic-chemistry.orglibretexts.orglibretexts.orgwikipedia.orgbyjus.com

The subsequent isomerization of 2-Allyl-6-methylphenol to this compound is a key step that has been the subject of considerable research. Various transition metal catalysts have been shown to be effective for this transformation, with ruthenium and palladium complexes being among the most studied. oup.comresearchgate.net The choice of catalyst and reaction conditions can significantly influence the stereoselectivity of the reaction, leading to either the (E)- or (Z)-isomer of the final product. For example, certain ruthenium catalysts have been shown to selectively produce the (Z)-isomer, while palladium catalysts often favor the formation of the more thermodynamically stable (E)-isomer. oup.com

The synthesis of this compound can also be envisioned through the direct functionalization of simpler phenolic precursors. Starting with o-cresol (B1677501) (2-methylphenol), the introduction of a propenyl group at the 6-position would yield the target molecule. This could potentially be achieved through a Friedel-Crafts-type alkylation, although controlling the regioselectivity and avoiding side reactions can be challenging.

Alternatively, starting with a propenylphenol, such as 2-(prop-1-en-1-yl)phenol, the introduction of a methyl group at the 6-position would be required. This could also be attempted via electrophilic substitution, but again, achieving the desired regiochemistry would be a significant synthetic hurdle. The hydroxyl group of the phenol is a strong activating group and directs incoming electrophiles to the ortho and para positions. byjus.com In the case of 2-(prop-1-en-1-yl)phenol, the para position is available, and steric hindrance from the propenyl group might disfavor substitution at the adjacent ortho position.

Catalytic Synthesis Routes and Process Optimization for this compound

Catalyst Selection: A variety of transition metal catalysts have been investigated for the isomerization of allylphenols. Ruthenium complexes, such as RuCl₂(PPh₃)₃ and [RuClH(CO)(PPh₃)₃], have demonstrated high activity and selectivity for the formation of the trans-(E)-isomer. researchgate.net Palladium catalysts, like PdCl₂(PhCN)₂, are also effective and often favor the formation of the thermodynamically more stable (E)-propenylphenol. oup.com The choice of ligands on the metal center plays a critical role in modulating the catalyst's activity and selectivity. For example, the use of different phosphine (B1218219) ligands with a Ru(cod)(cot) catalyst can significantly impact the (Z)-selectivity of the isomerization of 2-allylphenol. oup.com

Process Optimization: The optimization of reaction parameters is key to maximizing the efficiency of the catalytic isomerization. This includes factors such as temperature, solvent, catalyst loading, and reaction time. ut.ac.irsigmaaldrich.comarxiv.orgbue.edu.eg For instance, studies on the isomerization of eugenol (B1671780), a structurally related allylphenol, have shown that the reaction can be carried out under solvent-free conditions, which is environmentally advantageous. researchgate.net The temperature is a critical parameter, with higher temperatures generally leading to faster reaction rates but potentially affecting selectivity. The use of response surface methodology and other statistical design of experiment approaches can be employed to systematically optimize these parameters to achieve the desired outcome. ut.ac.irbue.edu.eg

Below is a table summarizing the influence of different catalysts on the isomerization of allylphenols, which provides insights into the potential optimization for the synthesis of this compound.

| Catalyst | Precursor | Product(s) | Selectivity | Reference |

| Ru(cod)(cot)/PEt₃ | 2-Allylphenol | (Z)-2-Propenylphenol | High (Z)-selectivity | oup.com |

| PdCl₂(PhCN)₂ | 2-Allylphenol | (E)-2-Propenylphenol | 80% (E)-selectivity | oup.com |

| RuH₂(PPh₃)₄ | 2-Allylphenol | (E)-2-Propenylphenol | 92% (E)-selectivity | oup.com |

| RuCl₂(PPh₃)₃ | Eugenol | trans-Isoeugenol | 95.6% trans-selectivity | researchgate.net |

Post-Synthetic Modifications and Derivatization Reactions of this compound

The this compound molecule possesses two primary reactive sites for post-synthetic modification: the phenolic hydroxyl group and the propenyl double bond. These functional groups allow for a variety of derivatization reactions to generate a library of related compounds with potentially new properties. nih.gov

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo a range of reactions typical of phenols.

Etherification: The phenolic proton is acidic and can be deprotonated with a base to form a phenoxide, which is a potent nucleophile. This phenoxide can then react with alkyl halides in a Williamson ether synthesis to form the corresponding ether.

Esterification: The hydroxyl group can be acylated with acid chlorides or anhydrides to form esters. nih.gov

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions of the benzene ring. byjus.com In this compound, the para position (position 4) is unsubstituted and would be the primary site for electrophilic attack in reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Reactions of the Propenyl Group: The carbon-carbon double bond of the propenyl group is susceptible to a variety of addition reactions.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, yielding 2-methyl-6-propylphenol.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in the corresponding dihalo-derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed according to Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogen substituents.

Oxidation: The double bond can be cleaved by strong oxidizing agents like ozone (ozonolysis) or potassium permanganate (B83412) to yield aldehydes or carboxylic acids. Epoxidation with peroxy acids would form the corresponding epoxide.

The following table summarizes potential derivatization reactions for this compound.

| Reactive Site | Reaction Type | Reagents | Potential Product |

| Phenolic Hydroxyl | Etherification | Base, Alkyl Halide | 2-Methyl-6-(prop-1-en-1-yl)alkoxybenzene |

| Phenolic Hydroxyl | Esterification | Acid Chloride/Anhydride (B1165640) | 2-Methyl-6-(prop-1-en-1-yl)phenyl ester |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-methyl-6-(prop-1-en-1-yl)phenol |

| Propenyl Group | Hydrogenation | H₂, Catalyst (e.g., Pd/C) | 2-Methyl-6-propylphenol |

| Propenyl Group | Bromination | Br₂ | 1,2-Dibromo-1-(2-hydroxy-3-methylphenyl)propane |

Chemical Modifications of the Alkenyl Side Chain

The prop-1-en-1-yl side chain is a key site for chemical reactions, enabling the introduction of new functional groups and structural variations.

Hydrogenation: The double bond in the alkenyl side chain can be readily reduced through catalytic hydrogenation. This reaction typically employs catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) in the presence of hydrogen gas. The product of this reaction is 2-methyl-6-propylphenol.

Oxidation: The alkenyl side chain can undergo oxidative cleavage. Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) followed by a reductive workup can cleave the double bond, yielding different products depending on the reaction conditions. For instance, oxidation can lead to the formation of a carboxylic acid at the benzylic position. libretexts.org

Addition Reactions: The double bond is susceptible to electrophilic addition reactions. For example, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate, with the regioselectivity governed by the stability of this intermediate. libretexts.org The electron-donating nature of the phenyl group stabilizes a carbocation at the benzylic position. libretexts.org

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another reactive handle for chemical modifications, primarily through reactions that target the acidic proton or the nucleophilic oxygen atom.

Etherification: The synthesis of ethers from this compound can be achieved through the Williamson ether synthesis. youtube.com This method involves deprotonation of the phenol with a base, such as sodium hydroxide (B78521) or sodium hydride, to form the corresponding phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide in an SN2 reaction to yield an ether. youtube.com For example, reaction with methyl iodide would produce 2-methoxy-1-methyl-3-(prop-1-en-1-yl)benzene. A similar compound, 2-ethoxy-6-(prop-1-en-1-yl)phenol, is also known. chemsrc.com

Esterification: Ester derivatives can be synthesized by reacting the phenol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, reaction with an acid chloride in the presence of a base like pyridine (B92270) provides a more reactive pathway to the corresponding ester. Some studies have explored the synthesis of ester derivatives from similar phenolic compounds to enhance their biological activities. researchgate.net The formation of methyl esters from phenolic compounds is a known transformation. nih.gov

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating effects of the hydroxyl and methyl groups. wikipedia.org These substituents direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. masterorganicchemistry.com

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, onto the aromatic ring can be achieved using reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). wikipedia.orgmasterorganicchemistry.com The positions of substitution will be influenced by the directing effects of the existing substituents. For instance, bromination of a related compound, 2-methyl-6-(prop-2-en-1-yl)phenol, yields 4-bromo-2-methyl-6-(prop-2-en-1-yl)phenol. chemscene.com

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). wikipedia.orgmasterorganicchemistry.com The strong directing effect of the hydroxyl group will favor substitution at the positions ortho and para to it.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental SEAr reactions for forming new carbon-carbon bonds. masterorganicchemistry.com Alkylation with an alkyl halide and a Lewis acid catalyst introduces an alkyl group to the ring. masterorganicchemistry.com Similarly, acylation with an acyl halide or anhydride in the presence of a Lewis acid catalyst introduces an acyl group. masterorganicchemistry.com The electron-rich nature of the phenol ring makes it a good substrate for these reactions. wikipedia.org

Chiral Derivatization Strategies for Stereochemical Analysis

The presence of a stereocenter in derivatives of this compound necessitates methods for determining their absolute configuration. Chiral derivatization is a powerful technique for this purpose. elsevierpure.com This involves reacting the chiral molecule with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties, including NMR spectra, which can be used to deduce the stereochemistry of the original molecule. elsevierpure.com

The synthesis of chiral derivatives is a key strategy in asymmetric synthesis and stereochemical analysis. nih.gov For instance, chiral epoxides can be synthesized and used as intermediates for various chemical transformations. mdpi.com While specific examples for this compound are not prevalent, the general principles of using chiral auxiliaries and spectroscopic analysis of the resulting diastereomers are applicable. elsevierpure.comwisc.edu

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 6 Prop 1 En 1 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. For 2-Methyl-6-(prop-1-en-1-yl)phenol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides an unambiguous assignment of all proton and carbon signals, confirming the compound's constitution and stereochemistry.

Proton (¹H) NMR for Structural Connectivity and Stereochemistry

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely show complex splitting patterns for the three protons on the benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing propenyl group.

The protons of the prop-1-en-1-yl group are particularly informative. The vinyl protons would appear as a set of coupled multiplets in the olefinic region of the spectrum. The coupling constants (J-values) between these protons are diagnostic for determining the stereochemistry (E/Z isomerism) of the double bond. The methyl group of the propenyl chain would present as a doublet, coupled to the adjacent vinyl proton. Furthermore, the phenolic hydroxyl proton would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The methyl group attached to the phenolic ring would resonate as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Phenolic -OH | 4.5-5.5 | br s | - |

| Aromatic-H | 6.7-7.2 | m | - |

| Vinyl-H (α to ring) | 6.0-6.5 | dq | ~15 (E-isomer) |

| Vinyl-H (β to ring) | 5.8-6.2 | dq | ~15 (E-isomer), ~7 |

| Ring-CH₃ | 2.1-2.4 | s | - |

| Propenyl-CH₃ | 1.8-2.0 | d | ~7 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a definitive count of the number of unique carbon atoms in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms. The chemical shifts of the carbon atoms in the benzene ring are influenced by the substituents. The carbon bearing the hydroxyl group (C1) would be found at a downfield chemical shift, typically in the range of 150-160 ppm. The carbons of the propenyl group would resonate in the olefinic region (120-140 ppm), while the aliphatic methyl carbons would appear at higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (C-OH) | 150-155 |

| C2 (C-CH₃) | 120-125 |

| C3, C4, C5 (Aromatic CH) | 115-130 |

| C6 (C-propenyl) | 130-135 |

| Cα (vinyl) | 125-130 |

| Cβ (vinyl) | 120-125 |

| Ring-CH₃ | 15-20 |

| Propenyl-CH₃ | 18-23 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled vinyl protons of the propenyl group, and between the vinyl proton and the propenyl methyl protons. It would also help in delineating the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This allows for the unambiguous assignment of the carbons in the aromatic ring and the propenyl side chain that bear protons.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

The FTIR spectrum of this compound would be characterized by several key absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl and propenyl groups would appear in the 2850-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring are expected to produce sharp peaks in the 1450-1600 cm⁻¹ range. The C=C stretching of the propenyl group would also fall in this region. The C-O stretching of the phenol (B47542) would be observed around 1200 cm⁻¹.

The Raman spectrum provides complementary information to the FTIR spectrum. Non-polar bonds, such as the C=C bond of the propenyl group and the aromatic ring, often produce strong signals in Raman spectroscopy, whereas they may be weaker in FTIR. The symmetric vibrations of the molecule are also typically more Raman active.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| O-H stretch (phenolic) | 3200-3600 | FTIR |

| Aromatic C-H stretch | 3000-3100 | FTIR/Raman |

| Aliphatic C-H stretch | 2850-2980 | FTIR/Raman |

| C=C stretch (aromatic) | 1450-1600 | FTIR/Raman |

| C=C stretch (propenyl) | 1640-1680 | FTIR/Raman |

| C-O stretch (phenolic) | 1180-1260 | FTIR |

Note: These are predicted values and may be influenced by the physical state of the sample and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the UV region due to π → π* transitions of the aromatic ring. For this compound, the presence of the hydroxyl and propenyl substituents on the benzene ring is expected to influence the position and intensity of these absorption bands. The hydroxyl group, being an auxochrome, generally causes a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring. The conjugated propenyl group would further extend the chromophore, likely leading to an additional red shift. The UV-Vis spectrum would be expected to show a strong absorption maximum (λmax) in the range of 270-290 nm. The exact position of λmax and the molar absorptivity (ε) would be sensitive to the solvent polarity.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₀H₁₂O), which is 148.20 g/mol . The presence of a prominent molecular ion peak is typical for aromatic compounds.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for substituted phenols include the loss of the substituents. For this compound, characteristic fragmentation would likely involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 133.

Loss of the propenyl group: Cleavage of the bond between the aromatic ring and the propenyl group could lead to a fragment at m/z 107.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

| 148 | [C₁₀H₁₂O]⁺ (Molecular Ion) |

| 133 | [M - CH₃]⁺ |

| 107 | [M - C₃H₅]⁺ |

Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used.

X-ray Diffraction Studies for Single Crystal Structural Determination

As of the latest available data, a single crystal X-ray diffraction study for the specific compound this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. While crystallographic data exists for structurally related molecules, such as isomers and other substituted phenols, the precise atomic coordinates and crystal packing information for this compound remain undetermined.

For this compound, a successful single crystal X-ray diffraction analysis would provide invaluable insights into:

Molecular Conformation: The dihedral angle between the phenyl ring and the prop-1-en-1-yl substituent, as well as the orientation of the methyl and hydroxyl groups.

Intermolecular Interactions: The nature and geometry of hydrogen bonds involving the phenolic hydroxyl group, which are crucial in determining the solid-state architecture.

Crystal Packing: The efficiency of molecular packing in the crystal lattice, which influences the physical properties of the solid, such as melting point and solubility.

Although experimental data for the target compound is not available, theoretical modeling and comparison with the crystal structures of analogous compounds can offer predictive insights. For instance, studies on related compounds such as (E)-2-Methyl-6-{[(5-methylpyridin-2-yl)imino]methyl}phenol have detailed their crystal structures, revealing specific intermolecular hydrogen bonding patterns and molecular conformations. researchgate.net However, direct extrapolation of these findings to this compound is not a substitute for experimental determination.

The absence of a determined crystal structure for this compound highlights an opportunity for future research. The synthesis of a high-quality single crystal of this compound and its subsequent analysis by X-ray diffraction would be a valuable contribution to the structural chemistry of substituted phenols.

Computational Chemistry and Theoretical Investigations of 2 Methyl 6 Prop 1 En 1 Yl Phenol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic and geometric properties of molecules like 2-Methyl-6-(prop-1-en-1-yl)phenol. This approach allows for a detailed understanding of the molecule's structure and behavior at the atomic level.

Selection and Validation of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For phenolic compounds, the B3LYP functional is a popular and well-regarded choice. explorationpub.comnih.gov This hybrid functional combines the strengths of both Hartree-Fock theory and DFT, offering a balanced description of electronic exchange and correlation effects. inpressco.com

The selection of a basis set is equally critical. The 6-311G(d,p) basis set is frequently employed for systems containing substituted phenols. nih.govresearchgate.net This split-valence Pople-style basis set provides a good balance between computational cost and accuracy by using multiple functions to describe the valence electrons and adding polarization functions (d and p) to allow for more flexibility in describing the electron distribution around the atoms. nih.govacs.org For more refined calculations, especially for properties like vibrational frequencies, larger basis sets such as 6-311++G(2d,2p) or 6-311++G(2df,2p) can be utilized to account for diffuse functions and higher angular momentum polarization. nih.govijaemr.com

Validation of the chosen computational level is often achieved by comparing calculated properties with available experimental data or with results from higher-level theoretical methods. For instance, comparing calculated vibrational frequencies with experimental FT-IR and Raman spectra can provide confidence in the chosen methodology. nih.gov Studies on similar phenolic structures have shown that the B3LYP/6-311G(d,p) level of theory provides optimized geometries that are in good agreement with experimental X-ray diffraction data. worldwidejournals.com

Table 1: Common Exchange-Correlation Functionals and Basis Sets for Phenolic Compounds

| Functional/Basis Set | Description | Common Applications |

| B3LYP | Hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Geometry optimization, electronic properties, vibrational frequencies. |

| 6-311G(d,p) | Triple-zeta split-valence basis set with d-polarization functions on heavy atoms and p-polarization functions on hydrogen atoms. | Standard for good balance of accuracy and computational cost. |

| 6-311++G(2d,2p) | Adds diffuse functions (++) for anions and excited states, and a second set of d- and p-polarization functions for improved accuracy. | Vibrational analysis, non-bonded interactions. |

This table is for informational purposes and does not represent an exhaustive list.

Molecular Geometry Optimization and Conformer Analysis

The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy structure by calculating the forces on each atom and adjusting their positions until these forces are negligible. The presence of the rotatable prop-1-en-1-yl group and the hydroxyl group suggests the possibility of multiple stable conformers.

Conformational analysis is therefore crucial to identify the global minimum energy structure as well as other low-energy conformers that may be present at room temperature. libretexts.org This analysis is typically performed by systematically rotating the dihedral angles associated with the flexible bonds and performing a geometry optimization for each starting conformation. The relative energies of the resulting conformers determine their population distribution according to the Boltzmann distribution.

Table 2: Hypothetical Optimized Geometrical Parameters for a Conformer of this compound (Calculated at the B3LYP/6-311G(d,p) level)

| Parameter | Value |

| Bond Lengths (Å) | |

| C-O (hydroxyl) | 1.365 |

| O-H (hydroxyl) | 0.963 |

| C-C (ring) | ~1.39-1.40 |

| C-C (methyl) | 1.510 |

| C-C (propenyl) | ~1.34-1.47 |

| Bond Angles (degrees) | |

| C-O-H | 109.5 |

| C-C-O (ring) | 118.0 |

| C-C-C (ring) | ~120.0 |

| Dihedral Angles (degrees) | |

| C-C-O-H | ~0 or ~180 |

| C-C-C=C (propenyl) | Varies with conformer |

Note: The values in this table are illustrative and would need to be calculated for the specific molecule.

Vibrational Frequency Computations and Interpretation

Once the optimized geometry is obtained, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. ijaemr.com These calculations are based on the second derivatives of the energy with respect to the atomic coordinates.

The calculated vibrational frequencies and their corresponding intensities can be compared with experimental spectra to validate the computational model. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, which describes the collective motion of the atoms. The interpretation of these vibrational modes, often aided by visualization software, allows for the assignment of specific spectral bands to particular functional groups and types of molecular motion, such as stretching, bending, and torsional vibrations. researchgate.netresearchgate.net For example, the O-H stretching frequency of the hydroxyl group is a characteristic and sensitive probe of its environment, including hydrogen bonding. ijaemr.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity and electronic properties. wikipedia.orgacs.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. scienceopen.com Conversely, a large HOMO-LUMO gap indicates high stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atom of the hydroxyl group, reflecting its potential as an electron donor. The LUMO, on the other hand, is likely to be distributed over the aromatic ring and the propenyl substituent. The specific energies of the HOMO and LUMO, and thus the energy gap, will be influenced by the electronic effects of the methyl and propenyl groups.

The ionization potential (IP) and electron affinity (EA) of the molecule can be estimated from the HOMO and LUMO energies, respectively, through Koopman's theorem. These values provide further insight into the electron transfer characteristics of the molecule.

Table 3: Hypothetical Frontier Molecular Orbital Energies and Related Properties for this compound (Calculated at the B3LYP/6-311G(d,p) level)

| Property | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential (IP) | 5.8 |

| Electron Affinity (EA) | 0.5 |

Note: The values in this table are illustrative and would need to be calculated for the specific molecule.

Molecular Electrostatic Potential (MEP) Surface Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

Different colors on the MEP map represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow represent intermediate potential values. researchgate.netresearchgate.net

For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. This indicates that this site is a likely proton acceptor and susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), making it a potential site for nucleophilic attack or hydrogen bonding. The aromatic ring will also show regions of varying potential, influenced by the substituents.

Analysis of the MEP surface provides insights into intermolecular interactions and the reactive sites of the molecule. mdpi.com

Quantum Chemical Reactivity Descriptors and Chemical Reactivity Indices

Beyond FMO analysis, a range of quantum chemical reactivity descriptors derived from DFT can be used to quantify the chemical reactivity of a molecule. nih.govnih.gov These descriptors provide a more detailed picture of a molecule's reactivity than simple HOMO-LUMO analysis.

Some key global reactivity indices include:

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. rjpn.org

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. nih.gov

Nucleophilicity Index (N): A measure of the nucleophilic character of a molecule.

These global descriptors provide a general overview of the molecule's reactivity. Additionally, local reactivity descriptors, such as Fukui functions, can be calculated to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

Table 4: Formulas for Key Quantum Chemical Reactivity Descriptors

| Descriptor | Formula |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 |

| Chemical Softness (S) | S = 1 / η |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ |

Note: IP is the ionization potential and EA is the electron affinity.

Investigation of Nonlinear Optical (NLO) Properties through Theoretical Calculations

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting these properties for organic molecules. researchgate.netresearchgate.net The key parameter for second-order NLO materials is the first-order hyperpolarizability (β).

For molecules like this compound, which feature a π-conjugated system connecting an electron-donating hydroxyl group and an alkyl substituent on a phenyl ring, a significant NLO response can be anticipated. Theoretical studies typically involve optimizing the molecular geometry and then calculating the electric dipole moment (μ) and the first-order hyperpolarizability (β) using a suitable DFT functional and basis set, such as B3LYP/6-311++G(d,p). researchgate.net The total hyperpolarizability (β_tot) is calculated from the individual tensor components. The magnitude of β_tot indicates the molecule's potential for NLO applications; for instance, values significantly larger than that of a standard NLO material like urea (B33335) are considered promising. researchgate.net

Table 1: Representative Theoretical NLO Properties This table presents hypothetical data for this compound, calculated using DFT methods, for illustrative purposes.

| Molecular Property | Calculated Value | Units |

| Dipole Moment (μ) | 2.15 | Debye |

| First-Order Hyperpolarizability (β_tot) | 45.7 x 10-30 | esu |

These calculations can elucidate the structure-property relationships, showing how modifications to the molecular framework could enhance the NLO response. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Theoretical calculations are a cornerstone in the analysis and interpretation of spectroscopic data. By predicting spectra computationally, researchers can assign experimental signals with greater confidence and understand the underlying molecular vibrations and electronic transitions.

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. Theoretical values are often correlated with experimental data, and any discrepancies can provide insights into solvent effects or conformational changes.

Infrared (IR): Theoretical IR spectra are obtained by calculating the vibrational frequencies of the optimized molecular structure. These calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra. researchgate.net This process aids in the assignment of complex vibrational modes.

UV-Visible (UV-Vis): Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. researchgate.net This technique predicts the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions are crucial for understanding the electronic structure and chromophoric nature of the compound.

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data This table illustrates a typical comparison. Theoretical data for this compound is hypothetical. Experimental data is for the related compound 2-Methylphenol (o-Cresol) for reference.

| Parameter | Theoretical Value (Calculated) | Experimental Value (2-Methylphenol) |

| ¹H NMR (δ, ppm) | ||

| Phenolic -OH | 4.8 - 5.2 | ~4.7 |

| Aromatic C-H | 6.7 - 7.1 | 6.7 - 7.1 |

| Methyl -CH₃ | 2.2 | ~2.2 |

| IR (cm⁻¹) | ||

| O-H Stretch | ~3550 (scaled) | ~3618 |

| C-H Stretch (Aromatic) | ~3050 (scaled) | ~3030 |

| UV-Vis (λ_max, nm) | ~275 | 274 nist.gov |

Analysis of Intermolecular Interactions and Crystal Packing Architectures (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govdiva-portal.org This method maps the electron density distribution to define a surface around a molecule, providing insights into how molecules pack together in the solid state.

The Hirshfeld surface is often colored using a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii sum (strong interactions like hydrogen bonds), while blue regions represent longer contacts. diva-portal.org

Table 3: Representative Hirshfeld Surface Analysis Data This table shows a typical breakdown of intermolecular contacts for a phenolic organic molecule, presented as a percentage of the total Hirshfeld surface area. Data is representative and not specific to this compound.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 45.5 |

| C···H / H···C | 25.0 |

| O···H / H···O | 22.8 |

| C···C | 3.2 |

| Other | 3.5 |

Molecular Docking Simulations to Elucidate Ligand-Target Binding Modes

Molecular docking is a computational simulation technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is crucial in drug discovery and molecular biology for understanding the structural basis of protein-ligand interactions.

The simulation places the ligand (in this case, this compound) into the binding site of a target protein and calculates a binding score or binding free energy, which estimates the strength of the interaction. The results reveal key binding modes, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the active site. nih.gov For a phenolic compound, potential targets could include kinases or enzymes where the hydroxyl group can act as a hydrogen bond donor or acceptor.

Table 4: Hypothetical Molecular Docking Results This table illustrates potential docking results of this compound with a hypothetical protein kinase target.

| Parameter | Result |

| Protein Target | Example Kinase (e.g., FAK) |

| Binding Energy | -7.8 kcal/mol |

| Key Hydrogen Bonds | Phenolic -OH with Asp564; Carbonyl O with Cys502 |

| Key Hydrophobic Interactions | Phenyl ring with Leu501, Val484; Prop-en-yl group with Ala451 |

Calculation of Statistical Thermochemical Properties

Theoretical chemistry allows for the calculation of various statistical thermochemical properties based on the vibrational frequencies and other molecular parameters derived from DFT calculations. These properties, including heat capacity (C_p), entropy (S), and enthalpy (H), are vital for understanding the thermodynamic stability and behavior of a compound over a range of temperatures.

These calculated values can be compared with experimental data obtained from techniques like calorimetry to validate the accuracy of the computational model. The NIST Chemistry WebBook provides extensive experimental thermochemical data for related compounds like 2-methylphenol, which can serve as a benchmark. nist.gov For example, the standard enthalpy of formation (ΔfH°) indicates the energy change when the compound is formed from its constituent elements in their standard states.

Table 5: Selected Thermochemical Properties for 2-Methylphenol Data obtained from the NIST Chemistry WebBook for 2-Methylphenol (o-Cresol), a structural analogue of the title compound. nist.gov

| Property | Value | Units | Conditions |

| Standard Molar Entropy (S°) | 147.2 ± 0.6 | J/mol·K | Solid, 298.15 K |

| Constant Pressure Heat Capacity (C_p) | 155.60 | J/mol·K | Solid, 298.15 K |

| Enthalpy of Formation (ΔfH°) | -160.8 ± 0.9 | kJ/mol | Gas, 298.15 K |

| Enthalpy of Combustion (ΔcH°) | -3691.3 ± 0.7 | kJ/mol | Solid, 298.15 K |

Mechanistic Investigations of Biological Activities of 2 Methyl 6 Prop 1 En 1 Yl Phenol and Analogues

Mechanisms of Antioxidant Action

Phenolic compounds are well-regarded for their antioxidant properties, which enable them to counteract the damaging effects of free radicals and reactive oxygen species. nih.gov This capability is crucial in mitigating oxidative stress, a key factor in the development of numerous chronic diseases. The antioxidant activity of these compounds can be attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. nih.gov

Direct Free Radical Scavenging Pathways (e.g., DPPH, ABTS)

The antioxidant potential of phenolic compounds like 2-Methyl-6-(prop-1-en-1-yl)phenol is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov These methods are based on the principle of single electron transfer (SET), where the antioxidant donates an electron to the radical, causing a color change that can be measured spectrophotometrically. nih.govnih.gov

In the DPPH assay, the stable free radical DPPH• is reduced to the non-radical form DPPH-H by accepting a hydrogen atom or an electron from the antioxidant. nih.gov The degree of discoloration from purple to yellow indicates the scavenging capacity of the compound. nih.gov The ABTS assay involves the generation of the blue-green ABTS•+ radical cation. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+ and decolorize the solution. nih.gov The radical scavenging activity in these assays is influenced by the molecular structure of the phenolic compound, particularly the number and position of hydroxyl groups. nih.gov

Inhibition Mechanisms of Lipid Peroxidation

Lipid peroxidation is a detrimental process initiated by the attack of free radicals on polyunsaturated fatty acids in cell membranes, leading to cellular damage. nih.gov This chain reaction involves three main stages: initiation, propagation, and termination. nih.gov In the initiation step, a prooxidant abstracts an allylic hydrogen, forming a lipid radical (L•). This radical then reacts with oxygen to form a lipid peroxyl radical (LOO•) in the propagation phase. The chain reaction continues as this peroxyl radical abstracts a hydrogen from another lipid molecule. nih.gov

Phenolic compounds, including this compound, can inhibit lipid peroxidation by acting as chain-breaking antioxidants. They can donate a hydrogen atom to the lipid peroxyl radical (LOO•), thus terminating the chain reaction and preventing further propagation of lipid damage. nih.gov The resulting antioxidant radical is generally more stable and less likely to propagate the oxidative chain. The effectiveness of a phenolic compound in inhibiting lipid peroxidation is influenced by the cellular levels of lipid peroxides. nih.gov

Molecular Mechanisms in Antiproliferative and Anticancer Research

Beyond their antioxidant properties, certain phenolic compounds exhibit significant antiproliferative and anticancer activities. These effects are mediated through complex molecular mechanisms that involve the modulation of key cellular signaling pathways, inhibition of cancer-related enzymes, and induction of programmed cell death.

Modulation of Intracellular Signaling Pathways (e.g., STAT3 Pathway Inhibition)

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical mediator of various cellular processes, including cell proliferation, survival, and differentiation. nih.gov Aberrant activation of the STAT3 pathway is frequently observed in many types of cancer and contributes to tumor growth and progression. nih.govnih.gov The specificity of STAT3 signaling is mediated by its SH2 domain, which is crucial for its dimerization and subsequent DNA binding. nih.gov

Certain small molecules have been identified as inhibitors of the STAT3 pathway. These inhibitors can bind to the SH2 domain of STAT3, preventing its activation and downstream signaling. nih.gov For instance, the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl)phenol (MMPP) has been shown to suppress tumor growth by inhibiting IkappaB kinase β (IKKβ), a key component of the NF-κB signaling pathway, which can be linked to STAT3 activity. nih.gov Inhibition of these pathways can lead to a decrease in the proliferation of tumor cells that harbor constitutively active STAT3. nih.gov The IL-6-JAK1-STAT3 pathway is another critical signaling cascade implicated in the conversion of non-cancer stem cells into cancer stem-like cells, and its inhibition can prevent the expression of genes associated with cancer stemness. nih.gov

| Compound/Inhibitor | Target Pathway | Mechanism of Action | Effect on Cancer Cells |

|---|---|---|---|

| STAT3 Inhibitors (General) | STAT3 Signaling Pathway | Binds to the SH2 domain of STAT3, preventing activation and dimerization. nih.gov | Inhibits proliferation of tumor cells with aberrant STAT3 activation. nih.gov |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl)phenol (MMPP) | IKKβ/NF-κB Signaling Pathway | Directly binds to and inhibits IkappaB kinase β (IKKβ). nih.gov | Suppresses tumor growth and induces apoptosis in colon cancer. nih.gov |

| Niclosamide/LLL12 | IL-6-JAK1-STAT3 Pathway | Inhibits STAT3 phosphorylation. nih.gov | Prevents the conversion of non-cancer stem cells to cancer stem-like cells by inhibiting OCT-4 gene expression. nih.gov |

Mechanisms of Enzyme Inhibition Relevant to Cancer Biology

The inhibition of specific enzymes that play a pivotal role in cancer progression is a key strategy in anticancer drug development. As mentioned previously, the compound MMPP has been shown to directly bind to and inhibit the activity of IkappaB kinase β (IKKβ). nih.gov The inhibition of IKKβ by MMPP leads to the suppression of the NF-κB signaling pathway. nih.gov This, in turn, enhances the expression of death receptors like DR5 and DR6 on the surface of cancer cells, making them more susceptible to apoptosis. nih.gov

Induction of Programmed Cell Death (Apoptosis) Pathways (e.g., Caspase Cascade Activation)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. The activation of the caspase cascade is a central event in the execution of apoptosis.

The compound MMPP has been demonstrated to induce apoptotic cell death in colon cancer cells. nih.gov Treatment with MMPP leads to an increased expression of cleaved caspase-3 and cleaved caspase-8 in a concentration-dependent manner. nih.gov The upregulation of death receptors DR5 and DR6 by MMPP further contributes to the activation of the extrinsic apoptotic pathway, which involves the activation of caspase-8. nih.gov Furthermore, MMPP has been shown to enhance TRAIL-induced apoptosis, suggesting a synergistic effect in promoting cancer cell death. nih.gov

| Compound | Key Apoptotic Proteins Affected | Mechanism of Apoptosis Induction |

|---|---|---|

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl)phenol (MMPP) | Cleaved Caspase-3 nih.gov | Upregulation of death receptors (DR5, DR6) leading to activation of the extrinsic apoptotic pathway and subsequent caspase cascade activation. nih.gov |

| Cleaved Caspase-8 nih.gov | ||

| Death Receptor 5 (DR5) and Death Receptor 6 (DR6) nih.gov |

Mechanisms of Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of this compound and its analogues are subjects of ongoing research, with studies pointing to several mechanisms of action.

Phenolic compounds, including this compound and its analogues like thymol (B1683141) and carvacrol, have demonstrated the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action is believed to involve the disruption of the bacterial cell membrane. For Gram-negative bacteria, these phenolic compounds can compromise the outer membrane, leading to increased permeability of the cytoplasm. nih.gov This disruption of the cell's primary defense barrier ultimately contributes to bacterial cell death.

Some studies have shown that synthetic modifications to these naturally occurring phenols, such as the introduction of an allyl group, can enhance their potency against planktonic bacterial cells when compared to the parent compounds. nih.gov For instance, certain derivatives have shown improved activity against a range of bacteria, including Pseudomonas aeruginosa and Staphylococcus epidermidis. nih.gov

Phenolic compounds are well-documented for their antifungal properties against a variety of fungal strains, including the human pathogens Aspergillus niger and Candida albicans. nih.govuniversalprint.org The primary mechanism of antifungal action is often attributed to the disruption of the fungal cell membrane. nih.gov This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Research has shown that certain antimicrobial peptides can disrupt the cell membrane of C. albicans and then enter the cell to interact with nucleic acids. nih.gov Similarly, some synthetic antifungal agents work by inhibiting key enzymes involved in fungal cell wall synthesis or function. While the specific mechanisms for this compound are still being fully elucidated, its structural similarity to other phenolic antifungals suggests a similar mode of action. Studies on related compounds have demonstrated synergistic effects when combined with existing antifungal drugs like amphotericin B and itraconazole (B105839) against Aspergillus species and Candida albicans. usda.gov

Table 1: Antifungal Activity of Selected Compounds

| Compound/Drug | Target Fungi | Observed Effect | Reference |

| Phenolic Compounds | Aspergillus niger, Candida albicans | Antifungal activity | nih.govuniversalprint.org |

| Antimicrobial Peptides | Candida albicans | Disruption of cell membrane, interaction with nucleic acids | nih.gov |

| CAY-1 with Amphotericin B | Aspergillus spp., Candida albicans | Synergistic antifungal activity | usda.gov |

The antimicrobial activity of phenolic compounds can also be attributed to the inhibition of specific microbial enzymes. In the case of Helicobacter pylori, a bacterium linked to various gastric diseases, several of its enzymes are potential targets for inhibition. nih.govresearchgate.net H. pylori possesses a complex enzymatic system crucial for its survival and virulence, including urease, phospholipases, and proteases that aid in colonization and damage to the host's epithelium. nih.gov

Phenolic compounds are hypothesized to exert their anti-H. pylori effects through various mechanisms, including the inhibition of urease activity and the disintegration of the outer membrane. researchgate.net Some studies have explored the potential of various compounds to inhibit key enzymes in H. pylori. For example, pyridoxal (B1214274) 5'-phosphate (an active form of vitamin B6) has been shown to inhibit adenylosuccinate synthetase in H. pylori by forming a Schiff base with a lysine (B10760008) residue in the enzyme's GTP binding site. nih.gov While direct studies on this compound's interaction with H. pylori enzymes are limited, the known inhibitory effects of other phenolic compounds on bacterial enzymes provide a basis for its potential mechanism. researchgate.netresearchgate.net

Neurobiological Activity Mechanisms

In addition to antimicrobial properties, certain phenolic compounds and their analogues are being investigated for their neurobiological activities.

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine. wikipedia.org Inhibition of these enzymes can lead to increased availability of these neurotransmitters in the brain, a mechanism utilized by a class of antidepressant drugs known as MAO inhibitors (MAOIs). wikipedia.org

MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenethylamine. wikipedia.org Dopamine is metabolized by both isoforms. wikipedia.org Research has shown that certain plant extracts containing phenolic compounds can inhibit MAO-A. nih.gov For example, extracts from Peganum harmala have demonstrated potent MAO-A inhibition due to their content of β-carboline alkaloids. nih.gov While specific data on this compound is not extensively available, the potential for phenolic structures to interact with and inhibit MAO enzymes is an area of active investigation.

Table 2: Monoamine Oxidase Isoforms and Their Primary Substrates

| Enzyme | Primary Substrates |

| MAO-A | Serotonin, Melatonin, Epinephrine, Norepinephrine |

| MAO-B | Phenethylamine, certain other trace amines |

| Both | Dopamine |

The neuroprotective potential of (poly)phenols is a growing area of research, with studies suggesting they may offer benefits in the context of neurodegenerative diseases. nih.gov Diets rich in these compounds have been associated with positive effects on cognitive function and a reduced risk of neurodegenerative disorders. nih.gov

The proposed mechanisms for these neuroprotective effects are multifaceted. One key aspect is the modulation of signaling pathways within the brain. Long-term supplementation with (poly)phenols in animal models has been shown to activate neuronal receptors, alter signaling cascades, and regulate the expression of specific genes. nih.gov Furthermore, these compounds may help to mitigate neuroinflammation, a process implicated in the progression of neurodegenerative diseases, by influencing the activity of microglia, the brain's resident immune cells. nih.gov While direct evidence for this compound in neuroprotection is still emerging, the broader class of phenolic compounds shows promise in this therapeutic area.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of this compound and its analogues, such as honokiol (B1673403) and magnolol (B1675913), have been attributed to a variety of molecular mechanisms. Research indicates that these compounds can modulate key inflammatory pathways, thereby reducing the production of inflammatory mediators.

One of the primary mechanisms is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Honokiol and magnolol have been shown to inhibit NF-κB activation, operating downstream of the MEKK-1 molecule. nih.govresearchgate.net This inhibition, in turn, suppresses the expression of genes for cyclooxygenase-2 (COX-2), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). nih.gov

Furthermore, these phenolic compounds have demonstrated the ability to directly suppress the production of various pro-inflammatory cytokines and chemokines. Studies have shown that magnolol and honokiol can reduce the secretion of IL-8 and TNF-α in human monocytic THP-1 cells. nih.govresearchgate.net Specifically, honokiol has been noted to have a slightly stronger inhibitory effect on IL-1β production compared to magnolol in lipopolysaccharide-stimulated neutrophils. mdpi.com In contrast, magnolol was found to significantly lower the secretion of IL-8 and TNF-α in the same cell model. mdpi.com

The anti-inflammatory effects are also linked to the inhibition of enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2). nih.gov Both magnolol and honokiol have been found to suppress COX-2 activity. nih.govresearchgate.net Beyond direct enzyme and cytokine inhibition, the antioxidant properties of these compounds are also believed to contribute to their anti-inflammatory capacity by mitigating oxidative stress that can trigger and exacerbate inflammatory responses. nih.gov

Inhibitory Effects on Pro-inflammatory Mediators

The following table summarizes the inhibitory effects of magnolol and honokiol on various pro-inflammatory mediators.

| Compound | Mediator | Cell Line/Model | Concentration | Inhibition (%) | Reference |

| Magnolol | IL-8 | THP-1 cells | 10 µM | 42.7 | nih.gov |

| Honokiol | IL-8 | THP-1 cells | 10 µM | 51.4 | nih.gov |

| Magnolol | TNF-α | THP-1 cells | 10 µM | 20.3 | nih.gov |

| Honokiol | TNF-α | THP-1 cells | 10 µM | 39.0 | nih.gov |

| Magnolol | COX-2 Activity | 15 µM | 45.8 | nih.gov | |

| Honokiol | COX-2 Activity | 15 µM | 66.3 | nih.gov | |

| Magnolol | NF-κB Element | 15 µM | 44.8 | nih.gov | |

| Honokiol | NF-κB Element | 15 µM | 42.3 | nih.gov |

Antioxidant Activity

The antioxidant activity of magnolol and honokiol, as measured by DPPH bleaching and SOD activity, is detailed below.

| Compound | Assay | Concentration | Activity/Bleaching (%) | Reference |

| Magnolol | DPPH | 500 µM | 19.8 | nih.gov |

| Honokiol | DPPH | 500 µM | 67.3 | nih.gov |

| Magnolol | SOD | 200 µM | 53.4 | nih.gov |

| Honokiol | SOD | 200 µM | 64.3 | nih.gov |

Environmental Fate and Degradation Studies of 2 Methyl 6 Prop 1 En 1 Yl Phenol

Phototransformation and Photodegradation Mechanisms

The presence of a phenolic ring and unsaturated side chain in 2-Methyl-6-(prop-1-en-1-yl)phenol suggests its susceptibility to transformation under the influence of sunlight. These transformations can occur through direct absorption of light energy or via indirect reactions with photochemically generated reactive species.

Direct photolysis involves the absorption of ultraviolet (UV) radiation by the molecule, leading to its excitation and subsequent chemical decomposition. For phenolic compounds, a primary pathway of direct photolysis is the fission of the O-H bond. nih.gov Studies on methylphenols (cresols) have shown that excitation to the S1 state (¹ππ) can lead to H-atom loss either directly through a conical intersection with a repulsive ¹πσ state or indirectly after internal conversion to the ground state. nih.gov This process results in the formation of a methylphenoxyl radical. nih.gov

The photodissociation process for substituted phenols can be represented as: CH₃(C₃H₅)C₆H₃OH + hν → CH₃(C₃H₅)C₆H₃O• + H•

The introduction of substituents on the phenol (B47542) ring, such as the methyl and propenyl groups in this compound, can influence the absorption spectrum and the efficiency of photolysis. Phenyl-substituted phenols, for instance, undergo photodissociation through a biphotonic mechanism involving the triplet excited state. rsc.org It has also been demonstrated that direct UV photolysis of phenol can lead to ring-opening and the formation of transformation products like toxic dicarbonyls, although at lower yields than in indirect photolysis. pnas.org

In natural waters, indirect photodegradation is often the more significant pathway for the removal of organic pollutants. This process is mediated by reactive oxygen species (ROS) that are formed when natural water components, such as dissolved organic matter and nitrate (B79036) ions, absorb sunlight. The most important of these ROS is the hydroxyl radical (•OH), a powerful and non-selective oxidant.

The reaction of phenols with hydroxyl radicals is extremely rapid. The process is typically initiated by the addition of the •OH radical to the aromatic ring or by hydrogen abstraction from the phenolic hydroxyl group. Oxidation of phenols by •OH can lead to the formation of hydroxylated derivatives, which can then undergo ring cleavage. pnas.org For phenol, this oxidation has been shown to produce α,β-unsaturated dialdehydes like 2-butene-1,4-dial. pnas.org The presence of alkyl substituents on the phenol ring generally results in the formation of various oxoenals and enedials. pnas.org

Given the structure of this compound, it is expected to be highly reactive toward hydroxyl radicals, leading to its rapid degradation in sunlit surface waters. The propenyl side chain is also susceptible to attack by •OH, which could lead to oxidation and cleavage of the double bond.

Biodegradation Pathways in Environmental Systems

The aerobic biodegradation of phenols typically proceeds through an initial hydroxylation step to form a catechol derivative. frontiersin.orgcapes.gov.br The aromatic ring of this intermediate is then cleaved by dioxygenase enzymes. This cleavage can occur in two primary ways:

Ortho-cleavage: The ring is broken between the two hydroxyl groups by catechol 1,2-dioxygenase.

Meta-cleavage: The ring is broken adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase. nih.govfrontiersin.org

Both pathways ultimately lead to intermediates that can enter the central metabolic cycles of the microorganism, such as the Krebs cycle. nih.gov

Studies on the biodegradation of isoeugenol (B1672232) by bacteria like Pseudomonas putida and Pseudomonas nitroreducens provide a more specific model. nih.govresearchgate.netmdpi.com In these organisms, the degradation is initiated by an isoeugenol monooxygenase (IEM), which catalyzes the oxidative cleavage of the propenyl side chain to produce vanillin (B372448) and acetaldehyde. nih.govmdpi.com The degradation of isoeugenol can also proceed through an epoxide-diol metabolic route, forming intermediates like isoeugenol epoxide and isoeugenol diol before yielding vanillin. researchgate.net

Based on this, a likely biodegradation pathway for this compound would involve the initial oxidative cleavage of the prop-1-en-1-yl group, followed by the degradation of the resulting phenolic aldehyde via catechol intermediates and ring cleavage.

Sorption and Volatilization Processes in Environmental Matrices

The transport and distribution of this compound in the environment are influenced by its tendency to sorb to soil and sediment particles and its potential to volatilize from water surfaces. These properties can be estimated using data from structurally similar compounds.

Sorption: The sorption of organic compounds to soil and sediment is often described by the soil organic carbon-water (B12546825) partition coefficient (Koc). Using estimation methods for the analogous compound isoeugenol, a Koc value of 680 has been calculated. nih.gov According to classification schemes, this value suggests that isoeugenol is expected to have low mobility in soil. nih.gov Given the structural similarities, this compound is also likely to exhibit low to moderate mobility, binding to the organic matter fraction of soil and sediment. This sorption would reduce its concentration in the aqueous phase and decrease its bioavailability and leaching potential.

Volatilization: The tendency of a chemical to partition from water to air is described by its Henry's Law Constant. For isoeugenol, the estimated Henry's Law Constant is low, in the range of 2.67 x 10⁻⁸ to 2.74 x 10⁻⁷ atm-m³/mole. thegoodscentscompany.com This indicates that volatilization from moist soil surfaces or water bodies is not expected to be a significant environmental fate process.

The table below summarizes the estimated physicochemical properties relevant to the environmental fate of isoeugenol, which can serve as a proxy for this compound.

| Property | Estimated Value for Isoeugenol | Implication for Environmental Fate | Source |

| Water Solubility | 165.9 mg/L | Moderately soluble | thegoodscentscompany.com |

| Log Koc | 2.83 (Koc = 680) | Low mobility in soil | nih.gov |

| Henry's Law Constant | 2.67E-08 atm-m³/mole | Volatilization from water is not significant | thegoodscentscompany.com |

| Biodegradation | Readily biodegradable (79% in 28 days) | Likely to be removed by microbial action | nih.gov |

Natural Occurrence and Distribution in Plant Extracts and Environmental Samples

While this compound is not widely documented as a natural product, many structurally related propenylphenols are common constituents of plant essential oils. The most notable example is isoeugenol, which is found in a variety of plants. wikipedia.org

The natural occurrence of isoeugenol provides a context for the potential presence of similar compounds in the environment.

| Plant Source | Reported Presence of Isoeugenol | Source |

| Ylang-Ylang (Cananga odorata) | Yes | nih.govwikipedia.orgfragranceconservatory.com |

| Clove Bud (Syzygium aromaticum) | Yes (minor component) | nih.govscentree.co |

| Nutmeg (Myristica fragrans) | Yes | fragranceconservatory.comforeverest.net |

| Cinnamon (Cinnamomum verum) | Yes | fragranceconservatory.com |

| Thyme (Thymus vulgaris) | Yes | fragranceconservatory.com |

| Oregano (Origanum vulgare) | Yes | fragranceconservatory.com |

| Betel Leaf (Piper betle) | Yes (approx. 10%) | scentree.co |

The presence of these compounds in plants suggests that they can be released into the environment through natural decomposition of plant matter. Furthermore, their use as fragrance and flavoring agents can lead to their introduction into environmental systems through wastewater. nih.gov The detection of these compounds in environmental samples would likely be associated with areas of high botanical diversity or anthropogenic inputs.

Development of Advanced Analytical Methods for 2 Methyl 6 Prop 1 En 1 Yl Phenol

Chromatographic Techniques for Separation and Detection

Chromatographic methods are central to the analysis of 2-Methyl-6-(prop-1-en-1-yl)phenol, providing the necessary separation from complex sample components. Gas and liquid chromatography, coupled with mass spectrometry, are the most powerful and widely used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS/FID)

Gas chromatography coupled with mass spectrometry (GC-MS) or a flame ionization detector (FID) is a well-established and robust technique for the analysis of volatile and semi-volatile phenolic compounds like this compound. nih.govnih.gov GC-MS provides high separation efficiency and definitive identification based on the mass spectrum of the analyte. nih.gov

For the analysis of phenols, including those with similar structures, the choice of the capillary column is crucial for achieving optimal separation. thermofisher.com Columns with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, such as the TraceGOLD TG-5SilMS, have demonstrated excellent performance in separating a range of phenolic compounds with minimal peak tailing. thermofisher.com The use of a splitless injection mode is common for trace analysis, ensuring the maximum transfer of the analyte onto the column. thermofisher.com

In some cases, derivatization may be employed to improve the chromatographic behavior and detection of phenolic compounds. epa.gov However, underivatized phenols can also be analyzed directly by GC/FID. epa.gov The operating conditions, including the temperature program, carrier gas flow rate, and detector settings, are optimized to achieve the desired separation and sensitivity. For instance, a typical temperature program might involve an initial hold at a lower temperature followed by a gradual ramp to a higher temperature to elute the compounds of interest. nist.gov

Table 1: Example GC-MS Operating Conditions for Phenol (B47542) Analysis

| Parameter | Condition |

| Column | TraceGOLD TG-5SilMS or similar 5% diphenyl/95% dimethyl polysiloxane phase |

| Injection Mode | Splitless |

| Carrier Gas | Helium or Nitrogen |

| Temperature Program | Initial hold, followed by a temperature ramp (e.g., 5°C/min to 300°C) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

This table presents a generalized set of conditions; specific parameters should be optimized for the particular instrument and application.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers a powerful alternative for the analysis of phenolic compounds, particularly for those that are less volatile or thermally labile. lcms.cz This technique provides high selectivity and sensitivity, making it suitable for complex matrices. nih.govresearchgate.net

Reversed-phase HPLC is the most common separation mode, utilizing C18 columns to separate compounds based on their hydrophobicity. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (often containing a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically employed. lcms.cznih.gov

Electrospray ionization (ESI) is a frequently used ionization source in LC-MS for phenols, as it can effectively ionize these compounds. researchgate.net Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, which reduces background noise and improves quantification accuracy. researchgate.netresearchgate.net

Table 2: Example HPLC-MS/MS Operating Conditions for Phenol Analysis

| Parameter | Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Ionization Source | Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for MS/MS |

This table presents a generalized set of conditions; specific parameters should be optimized for the particular instrument and application.

Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical step to isolate this compound from the sample matrix and concentrate it to levels suitable for instrumental analysis. The choice of extraction method depends on the nature of the sample (e.g., water, soil, biological tissue) and the target analyte concentration.

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is a conventional and widely used method for the extraction of phenolic compounds from aqueous samples. This technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The efficiency of the extraction depends on the choice of solvent and the pH of the aqueous phase. For phenols, adjusting the pH to an acidic level ensures they are in their neutral form, which is more soluble in organic solvents.

Commonly used solvents for the LLE of phenols include dichloromethane (B109758) and diethyl ether. After extraction, the organic layer is collected, dried, and concentrated before analysis.

Dispersive Liquid-Liquid Microextraction (DLLME) Approaches

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers several advantages, including reduced solvent consumption, shorter extraction times, and higher enrichment factors. In DLLME, a small volume of an extraction solvent is dispersed into the aqueous sample with the aid of a disperser solvent. This creates a cloudy solution with a large surface area between the two phases, facilitating rapid mass transfer of the analyte into the extraction solvent.

After centrifugation, the fine droplets of the extraction solvent settle at the bottom of the conical tube and can be easily collected for analysis. The selection of the extraction and disperser solvents is crucial for the success of the DLLME method.

Method Validation Parameters and Performance Assessment

To ensure the reliability and accuracy of analytical methods for this compound, a thorough validation process is essential. nih.gov This involves evaluating several key performance parameters as outlined by international guidelines. nih.gov

Table 3: Key Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99 |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected by the analytical method. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 or a specified level of precision and accuracy |